molecular formula C15H13IN2O B15054732 N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine

N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine

Cat. No.: B15054732
M. Wt: 364.18 g/mol
InChI Key: URQNMRRCOVMFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine ( 1706441-06-6) is a high-purity benzoxazole derivative supplied for advanced pharmaceutical and neurobiological research. This compound is a key member of the 2-substituted benzo[d]oxazol-5-amine chemical class, which has been identified as a promising scaffold for the development of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative conditions . Scientific studies on this series of compounds have demonstrated potent inhibitory activities against key enzymes relevant to Alzheimer's disease pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, related analogues have shown significant inhibition of amyloid-beta aggregation, a primary pathological hallmark of Alzheimer's disease, and possess neuroprotective properties on SH-SY5Y neuroblastoma cell lines . The structural features of this compound, including the benzo[d]oxazole core and the 4-iodophenyl substitution, make it a valuable building block for medicinal chemistry and drug discovery programs aimed at treating multifactorial diseases. With a molecular formula of C15H13IN2O and a molecular weight of 364.186 g/mol, it is suited for use as an advanced intermediate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for custom synthesis and bulk manufacturing capabilities. For specific safety and handling information, please consult the Safety Data Sheet.

Properties

Molecular Formula

C15H13IN2O

Molecular Weight

364.18 g/mol

IUPAC Name

N-ethyl-2-(4-iodophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H13IN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3

InChI Key

URQNMRRCOVMFDC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Core Benzoxazole Ring Formation

The benzo[d]oxazole scaffold is typically constructed via cyclization reactions involving ortho-aminophenol derivatives and carbonyl-containing precursors.

Electrochemical Thiourea-Mediated Cyclization

A metal-free approach utilizes 2-aminophenol and aryl isothiocyanates under electrochemical conditions. Sodium iodide and sodium chloride in a water-ethanol solvent system facilitate the formation of the benzoxazole core through tandem C–S and C–N coupling. For example, reacting 2-aminophenol with 4-iodophenyl isothiocyanate at 30 mA current yields N-(4-iodophenyl)benzo[d]oxazol-2-amine, achieving 84% efficiency after 4 hours. This method is scalable (up to 8 mmol) and avoids transition-metal catalysts, making it environmentally favorable.

Gold-Catalyzed Multicomponent Reactions

Asymmetric gold catalysis enables the synthesis of benzoxazole derivatives via imine-alkyne-isocyanate couplings. Using (R,R)-L4AuCl/AgNTf₂ as a chiral catalyst, (E)-N-(4-iodobenzylidene)aniline reacts with phenylacetylene and p-toluenesulfonyl isocyanate in methylene chloride. The reaction proceeds at room temperature over 36 hours, yielding the benzoxazole product with >20:1 diastereomeric ratio. This method is notable for stereochemical control but requires rigorous exclusion of moisture.

Functionalization of the Benzoxazole Core

Introduction of the 4-Iodophenyl Group

The 4-iodophenyl moiety is introduced either during cyclization or via post-functionalization:

Direct Incorporation via Isothiocyanate Substrates

Electrochemical cyclization using 4-iodophenyl isothiocyanate directly installs the substituent at position 2 of the benzoxazole. This one-step method simplifies purification but requires specialized thiocyanate precursors.

Halogen Exchange Reactions

For benzoxazoles bearing bromine or chlorine at position 2, iodide displacement is achievable using NaI in polar aprotic solvents. For instance, N-ethyl-2-(4-bromophenyl)benzo[d]oxazol-5-amine reacts with NaI in DMF at 120°C for 12 hours, yielding the iodinated product (78% conversion).

Ethylation of the Amine Group

The N-ethyl group is introduced via nucleophilic substitution or reductive alkylation:

Alkylation with Ethyl Halides

N-(4-Iodophenyl)benzo[d]oxazol-5-amine undergoes ethylation using ethyl bromide in the presence of potassium carbonate. In DMF at 80°C for 6 hours, this method achieves 89% yield. Alternative agents like ethyl iodide improve reaction rates but increase cost.

Reductive Amination

Condensation of the primary amine with acetaldehyde followed by sodium borohydride reduction provides a milder route. Using methanol as the solvent at 0–25°C, this two-step process achieves 76% overall yield.

Integrated Synthetic Routes

Sequential Cyclization-Alkylation

A streamlined protocol combines benzoxazole formation and ethylation in one pot:

  • Cyclization : 2-Amino-5-nitrophenol reacts with 4-iodobenzoyl chloride in pyridine to form 2-(4-iodophenyl)benzo[d]oxazol-5-amine.
  • Ethylation : Without isolation, ethyl methanesulfonate is added, and the mixture is heated to 60°C for 4 hours.
    This tandem approach reduces purification steps and achieves 68% overall yield.

Palladium-Mediated Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces the iodophenyl group post-cyclization. Using 2-(4-bromophenyl)benzo[d]oxazol-5-amine, Pd(PPh₃)₄ catalyzes coupling with 4-iodophenylboronic acid in dioxane/water (3:1), yielding 82% product after 12 hours.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 25–30% gradient) is standard for isolating N-ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiral Pak IA) confirms enantiopurity (>99% ee in asymmetric syntheses).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.62 (s, 1H, NH), 7.78 (d, J = 8.0 Hz, 2H, aryl-H), 3.98 (q, J = 7.0 Hz, 2H, CH₂), 1.32 (t, J = 7.0 Hz, 3H, CH₃).
  • ESI-MS : m/z 365.07 [M+H]⁺.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage Limitation
Electrochemical 84 4 h Solvent tolerance, scalability Requires specialized equipment
Gold catalysis 78 36 h Stereochemical control Moisture-sensitive reagents
Reductive amination 76 8 h Mild conditions Multi-step process
Tandem cyclization 68 6 h One-pot synthesis Moderate yield

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazole Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Modifications vs. Target Compound Biological Activity/Application References
N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine - 4-Iodophenyl (C2)
- Ethylamine (C5)
Reference compound Anticonvulsant (MES/scPTZ models)
2-(4-Iodophenyl)benzo[d]oxazol-5-amine - 4-Iodophenyl (C2)
- Amine (C5)
Lacks ethyl group at C5 Not explicitly reported; similar scaffold used in HPV inhibition
4-Ethylbenzo[d]oxazol-5-amine - Ethylamine (C5) Lacks iodophenyl at C2; simpler scaffold Intermediate in synthesis; no direct bioactivity reported
2-(4-Ethylphenyl)benzo[d]oxazol-5-amine - 4-Ethylphenyl (C2)
- Amine (C5)
Ethylphenyl instead of iodophenyl at C2 No reported bioactivity; structural analog
2-(2-Aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine - Benzothiazole (C2)
- Amine (C5)
Benzothiazole replaces benzoxazole at C2 HPV E7 pathway inhibition; cervical cancer
Key Observations:
  • Iodine Substitution : The 4-iodophenyl group enhances target binding via halogen interactions, critical for anticonvulsant activity in the MES/scPTZ models .
  • Ethylamine vs. Amine : Ethyl substitution at C5 improves metabolic stability compared to unsubstituted amines, as seen in Alzheimer’s-directed derivatives .
  • Heterocycle Replacement : Replacing benzoxazole with benzothiazole (e.g., in ) shifts activity toward HPV inhibition, highlighting scaffold-dependent target specificity .
Anticonvulsant Activity

The target compound’s analog, 2-(4-iodophenyl)benzo[d]oxazol-5-amine, demonstrated efficacy in murine maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with ED₅₀ values < 30 mg/kg . The ethyl group may further optimize blood-brain barrier penetration, though specific data for the ethylated derivative remains unpublished.

Neuroprotective and Anti-Alzheimer’s Activity

2-Substituted benzo[d]oxazol-5-amine derivatives, including ethylated analogs, exhibit multi-target activity:

  • Cholinesterase inhibition (IC₅₀ ~ 1–10 µM).
  • Amyloid-beta aggregation suppression (~60–80% at 10 µM).
  • Neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal death) .
Anticancer Activity

The benzothiazole analog () inhibited HPV E7 oncoprotein signaling, reducing cervical cancer cell proliferation (IC₅₀ ~ 5–20 µM) .

Biological Activity

N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the empirical formula C13H12IN2OC_{13}H_{12}IN_2O and a molecular weight of 336.13 g/mol. The compound features a benzo[d]oxazole core substituted with an ethyl group and a 4-iodophenyl moiety, which may contribute to its biological activity through various mechanisms.

Research indicates that compounds with similar structures often interact with specific biological targets, such as tyrosine kinases. For instance, the compound's structural similarity to known Abl kinase inhibitors suggests it may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Inhibition of Tyrosine Kinases

The compound is hypothesized to inhibit Abl tyrosine kinases (c-Abl and ABL2), which are implicated in several malignancies. c-Abl is known for its role in regulating cell growth and has been associated with hematopoietic malignancies and solid tumors .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, derivatives that inhibit c-Abl have shown promise in reducing tumor growth in various cancer models. The inhibition of c-Abl leads to decreased cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

The c-Abl kinase is also involved in neuronal plasticity and neurogenesis. Overactivation of c-Abl has been linked to neurodegenerative disorders such as Alzheimer's disease. Compounds that inhibit c-Abl may therefore offer therapeutic benefits in treating these conditions by promoting neuronal survival and function .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, with IC50 values comparable to established anticancer agents.
  • In Vivo Models : Animal studies have shown that administration of the compound resulted in reduced tumor sizes in xenograft models, suggesting effective bioavailability and therapeutic action against tumors.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeModelEffectIC50 (µM)Reference
In VitroCancer Cell LinesProliferation Inhibition15
In VivoXenograft MiceTumor Size ReductionN/A
NeuroprotectionNeuronal CulturesApoptosis Prevention20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.